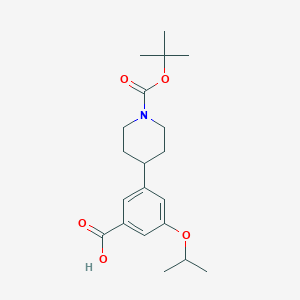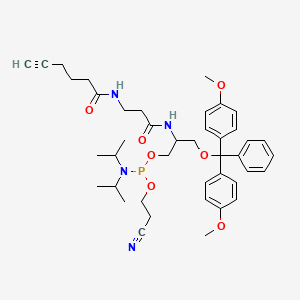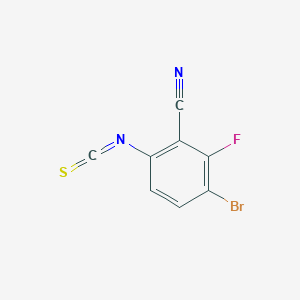
4-Bromo-2-cyano-3-fluorophenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 4-bromo-2-cyano-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to complete the reaction.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Bromo-2-cyano-3-fluorophenylamine: Lacks the isothiocyanate group, making it less reactive.
4-Bromo-2-cyano-3-fluorophenylthiourea: A derivative formed from the reaction of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate with amines.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .
Propiedades
Fórmula molecular |
C8H2BrFN2S |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
Clave InChI |
YXHGPFADFRGLBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C=S)C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



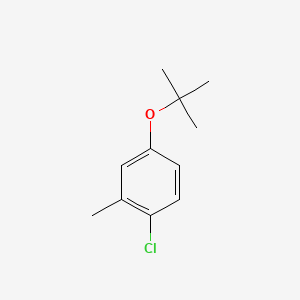


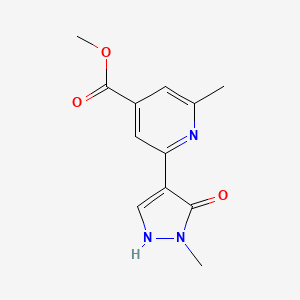
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

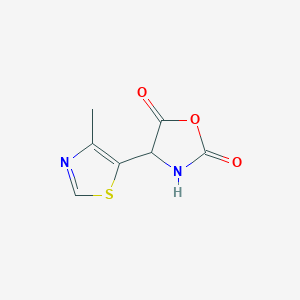
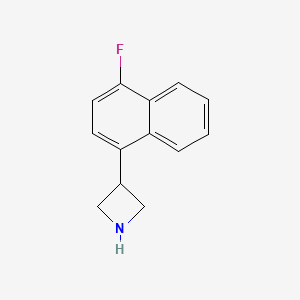
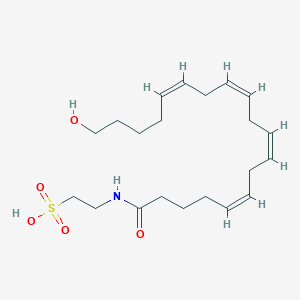
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
